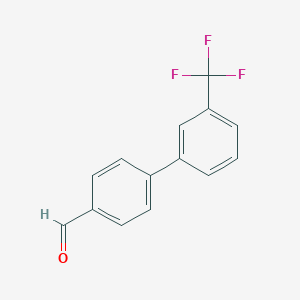

3'-Trifluoromethylbiphenyl-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNNARTYPYHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362682 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100036-64-4 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Trifluoromethylbiphenyl-4-carbaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key building block in the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, safety information, and a representative synthetic protocol.

Core Properties and Identification

This compound is an organic compound valued for its unique structural motifs: a biphenyl core, a reactive aldehyde group, and an electron-withdrawing trifluoromethyl group. These features make it a versatile intermediate for synthesizing more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 100036-64-4[1] |

| Molecular Formula | C₁₄H₉F₃O[1] |

| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]benzaldehyde |

| Synonyms | 3'-Trifluoromethyl-biphenyl-4-carbaldehyde |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 250.22 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Synthesis Methodology

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for creating biaryl compounds. It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound.

Reactants:

-

4-Formylphenylboronic acid

-

1-Bromo-3-(trifluoromethyl)benzene

-

Palladium(II) acetate (or similar Pd catalyst)

-

A suitable phosphine ligand (e.g., Xantphos)

-

A base (e.g., Sodium Carbonate, Potassium Carbonate)

-

Solvent (e.g., Toluene, Dioxane, Water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand.

-

Solvent and Base Addition: Add the chosen solvent system and the base (e.g., 2.0 eq).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the mixture to a temperature typically between 80-110°C and stir vigorously for several hours (reaction progress can be monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information Note: This information is for a closely related isomer and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact compound.

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep containers tightly sealed when not in use.[5]

Applications in Research and Development

While specific signaling pathway interactions for this exact molecule are not extensively documented in public literature, its structural class is of high interest in drug discovery and materials science.

-

Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug candidate. The aldehyde group provides a reactive handle for further chemical modifications to build a diverse library of compounds for screening.

-

Materials Science: Fluorinated biphenyls are used in the development of advanced materials, such as liquid crystals and polymers, where they can impart desirable properties like thermal stability and chemical resistance.[6]

References

- 1. scbt.com [scbt.com]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. angenechemical.com [angenechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. carlroth.com [carlroth.com]

- 6. chemimpex.com [chemimpex.com]

physicochemical properties of 3'-trifluoromethylbiphenyl-4-carbaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 3'-Trifluoromethylbiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of the known , tailored for researchers, scientists, and professionals in drug development. The document details key physical and chemical data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow visualization to support laboratory processes.

Physicochemical Data Summary

This compound is a fluorinated organic compound recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

The following table summarizes the key .

| Property | Value | Reference |

| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]benzaldehyde | [1] |

| Synonyms | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde, 4-[3-(Trifluoromethyl)phenyl]benzaldehyde | [1] |

| CAS Number | 100036-64-4 | [1][2][3] |

| Molecular Formula | C₁₄H₉F₃O | [1][3] |

| Molecular Weight | 250.22 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | Not explicitly available in search results. | |

| Boiling Point | Not explicitly available in search results. | |

| Solubility | Not explicitly available in search results. | |

| Storage Temperature | Room Temperature; 2-8°C, under nitrogen | [2] |

| pKa | Not explicitly available in search results. | |

| LogP (Computed) | 4.18 | [4] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

Experimental Protocols

While specific experimental protocols for this compound were not detailed in the provided search results, this section outlines generalized methodologies for its synthesis and characterization based on standard organic chemistry practices for analogous compounds.

General Synthesis Protocol via Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction Execution : Heat the mixture with stirring. Reaction temperature and time will vary depending on the specific substrates and catalyst used, but a typical range is 80-110°C for 4-24 hours.

-

Monitoring : Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

-

Data Acquisition : Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[6]

-

Data Analysis :

-

¹H NMR : Expect aromatic proton signals in the range of δ 7.0-8.5 ppm. The aldehyde proton should appear as a singlet further downfield, typically around δ 9.8-10.1 ppm.

-

¹³C NMR : Aromatic carbons will resonate between δ 120-150 ppm. The aldehyde carbonyl carbon will be significantly downfield (δ ~190 ppm), and the CF₃ carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR : A sharp singlet is expected for the -CF₃ group, with its chemical shift relative to an external standard like CFCl₃.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Look for characteristic absorption bands:

-

C=O Stretch (Aldehyde) : A strong, sharp peak around 1700-1710 cm⁻¹.

-

C-H Stretch (Aldehyde) : Two weak bands typically appear around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F Stretch : Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹.

-

Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

-

Sample Introduction : Introduce the sample into the mass spectrometer, often via GC (for GC-MS) or direct infusion after dissolving in a suitable solvent.

-

Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis :

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (250.22).

-

Analyze the fragmentation pattern to confirm the structure. Common fragments may result from the loss of -CHO, -CF₃, or cleavage of the biphenyl bond.

-

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Structural Analysis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde: A Technical Guide

Introduction

Molecular Structure and Properties

-

IUPAC Name: 4-[3-(Trifluoromethyl)phenyl]benzaldehyde

-

CAS Number: 100036-64-4

-

Molecular Formula: C₁₄H₉F₃O

-

Molecular Weight: 250.22 g/mol

The structure consists of a biphenyl core, where one phenyl ring is substituted with a trifluoromethyl group at the 3' position, and the other is substituted with a formyl (aldehyde) group at the 4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 3'-Trifluoromethylbiphenyl-4-carbaldehyde is expected to show distinct signals for the aldehydic proton and the aromatic protons.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.0 - 8.1 | Multiplet | 2H | Aromatic protons ortho to the aldehyde |

| ~7.8 - 7.9 | Multiplet | 4H | Remaining aromatic protons |

| ~7.6 - 7.7 | Multiplet | 2H | Aromatic protons on the trifluoromethyl-substituted ring |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~120 - 150 | Aromatic carbons |

| ~124 (quartet) | Trifluoromethyl carbon (-CF₃) |

Note: The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1705 | Strong | C=O stretch of the aldehyde |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |

| ~1600, ~1480, ~1400 | Medium to Strong | C=C stretching of the aromatic rings |

| ~1320 | Strong | C-F stretch of the trifluoromethyl group |

| ~1160, ~1120 | Strong | C-F symmetric and asymmetric stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 250 | Molecular ion [M]⁺ |

| 249 | [M-H]⁺ |

| 221 | [M-CHO]⁺ |

| 181 | [M-CF₃]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization: Ionize the sample molecules. EI is a common method for relatively small, volatile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a synthetic chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

potential applications of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in medicinal chemistry

An In-depth Technical Guide on the Applications of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in Drug Discovery and Development

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among the plethora of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold for the synthesis of novel therapeutic agents. This technical guide delves into the potential applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.

The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group are central to the utility of this compound. The high electronegativity and metabolic stability of the -CF3 group can significantly enhance a drug candidate's lipophilicity, membrane permeability, and resistance to metabolic degradation, ultimately improving its pharmacokinetic profile.

Core Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its aldehyde functionality provides a reactive handle for the construction of various molecular frameworks, including but not limited to Schiff bases, chalcones, and pyrazoles. These scaffolds are prevalent in a multitude of clinically relevant drugs.

Synthesis of Schiff Base Derivatives

The condensation reaction of this compound with various primary amines readily yields Schiff bases, a class of compounds known for their broad spectrum of biological activities.

Experimental Protocol: General Synthesis of Schiff Bases

A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of the desired primary amine. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction. The mixture is typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of chalcone derivatives.

Chalcones incorporating the trifluoromethylphenyl group have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the chalcone backbone, potentially leading to enhanced interactions with biological targets.

Synthesis of Pyrazole Derivatives

The reaction of chalcones derived from this compound with hydrazine derivatives provides a straightforward route to pyrazoles, a five-membered heterocyclic ring system that is a key pharmacophore in numerous approved drugs, including the anti-inflammatory drug celecoxib.

Experimental Protocol: General Synthesis of Pyrazoles from Chalcones

A mixture of the chalcone derivative (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1-1.2 mmol) in a suitable solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

dot

The Versatile Building Block: 3'-Trifluoromethylbiphenyl-4-carbaldehyde in the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Trifluoromethylbiphenyl-4-carbaldehyde has emerged as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, comprising a biphenyl scaffold for enhanced molecular recognition and a trifluoromethyl group to modulate physicochemical and pharmacological properties, make it an attractive building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the application of this compound in the construction of various heterocyclic systems, detailing experimental protocols, presenting quantitative data, and illustrating key synthetic pathways.

Synthesis of Novel Heterocycles

The aldehyde functionality of this compound serves as a versatile handle for a variety of classical and multicomponent reactions to construct nitrogen-, sulfur-, and oxygen-containing heterocycles.

Pyrazole Derivatives via Vilsmeier-Haack Reaction

A notable application of substituted biphenyl aldehydes is in the synthesis of pyrazole-4-carbaldehydes through the Vilsmeier-Haack reaction. This transformation provides a direct route to highly functionalized pyrazole cores, which are prevalent in numerous biologically active molecules.

Experimental Protocol: Synthesis of 1-Aryl-3-(3'-(trifluoromethyl)biphenyl-4-yl)-1H-pyrazole-4-carbaldehyde

A general procedure involves the reaction of a hydrazone derivative of an acetophenone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a representative procedure for a similar transformation is provided below.

-

Hydrazone Formation: To a solution of the appropriately substituted acetophenone in ethanol, add an equimolar amount of the desired arylhydrazine. The mixture is heated at reflux for 2-4 hours. Upon cooling, the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

-

Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents). The previously synthesized hydrazone (1 equivalent) is then added portion-wise to the Vilsmeier reagent at 0°C. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60-70°C for 4-6 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by column chromatography (silica gel, using a mixture of hexane and ethyl acetate as eluent) to afford the desired 1-aryl-3-(biphenyl-4-yl)-1H-pyrazole-4-carbaldehyde derivative.

This method allows for the introduction of various substituents on the pyrazole ring, offering a pathway to a library of compounds for structure-activity relationship (SAR) studies.

Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers and antiviral agents. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.

Experimental Protocol: Synthesis of 4-(3'-(Trifluoromethyl)biphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

While a specific example with this compound is not available, a general protocol for the Biginelli reaction with substituted aromatic aldehydes is as follows:

-

A mixture of this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL) is prepared.

-

A catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) is added to the mixture.[1]

-

The reaction mixture is heated to reflux and stirred for 2-4 hours.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the dihydropyrimidine derivative.

| Aldehyde | β-Ketoester | N-Source | Catalyst | Solvent | Yield (%) | Reference |

| Substituted Aromatic Aldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Varies | |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | None | >90% | [1] |

Table 1: Representative Conditions for the Biginelli Reaction.

Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is another important multicomponent reaction that allows for the construction of 1,4-dihydropyridine scaffolds, which are core structures in several cardiovascular drugs. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3'-(trifluoromethyl)biphenyl-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

A general procedure for the Hantzsch synthesis using a substituted aromatic aldehyde is outlined below:

-

A mixture of this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

The reaction mixture is heated to reflux for 3-6 hours.

-

Upon cooling, the product often precipitates out of the solution and can be isolated by filtration.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Reference |

| Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Varies | [3] |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Aqueous Micelles | 96% | [2] |

Table 2: Representative Conditions for the Hantzsch Pyridine Synthesis.

Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4] These thiophene derivatives are important intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3'-(trifluoromethyl)biphenyl-4-yl)-thiophene-3-carboxylate

A general protocol for the Gewald reaction with an aldehyde is as follows:

-

To a mixture of this compound (1 mmol), ethyl cyanoacetate (1 mmol), and elemental sulfur (1.1 mmol) in a solvent like ethanol or DMF, a catalytic amount of a base (e.g., morpholine or L-proline) is added.[5]

-

The mixture is stirred at room temperature or slightly elevated temperature (40-60°C) for several hours until the starting materials are consumed (monitored by TLC).

-

The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization or column chromatography.

| Aldehyde/Ketone | α-Cyanoester | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | L-Proline | DMF | 84% | [5] |

| Various Aldehydes | Ethyl Cyanoacetate | Morpholine | Ethanol | Varies | [4] |

Table 3: Representative Conditions for the Gewald Reaction.

Biological Activities and Signaling Pathways

Heterocyclic compounds derived from biphenyl scaffolds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The introduction of a trifluoromethyl group is anticipated to enhance these activities.

While specific biological data for heterocycles derived directly from this compound is limited in the public domain, studies on structurally related biphenyl-containing heterocycles provide valuable insights. For instance, certain biphenyl-substituted diarylpyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds exhibiting potent activity against wild-type and mutant strains.[7]

Potential Signaling Pathways

The biological effects of these novel heterocycles are likely mediated through various signaling pathways. For example, biphenyl-containing compounds have been shown to interact with key cellular targets.

A potential workflow for investigating the mechanism of action of a newly synthesized heterocyclic compound is depicted below.

Figure 1: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of novel heterocycles derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Through well-established multicomponent reactions such as the Biginelli, Hantzsch, and Gewald reactions, libraries of pyrimidines, pyridines, and thiophenes can be efficiently generated. The presence of the trifluoromethylbiphenyl moiety is expected to confer favorable pharmacological properties to the resulting heterocycles, making them promising candidates for drug discovery and development. Further exploration of the synthetic utility of this building block and comprehensive biological evaluation of the resulting compounds will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 6. ijsdr.org [ijsdr.org]

- 7. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3'-Trifluoromethylbiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the aldehyde functional group in 3'-Trifluoromethylbiphenyl-4-carbaldehyde. This bifunctional molecule, featuring a biphenyl scaffold, a reactive carbaldehyde, and an electron-withdrawing trifluoromethyl group, is a valuable building block in medicinal chemistry and materials science. This document details its synthesis, electronic properties, and the diverse reactivity of the aldehyde moiety, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols for key transformations are provided, alongside a comparative analysis of its reactivity profile.

Introduction

This compound is an aromatic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the trifluoromethyl (CF₃) group on one of the phenyl rings dramatically influences the electronic properties of the molecule, enhancing the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a versatile precursor for a wide array of chemical transformations. This guide will serve as a detailed resource for researchers looking to utilize this compound in their synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl linkage by coupling an aryl halide with an arylboronic acid.

A common synthetic route involves the coupling of 4-formylphenylboronic acid with a 3-halobenzotrifluoride (where halo can be Br or I).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Formylphenylboronic acid

-

3-Bromobenzotrifluoride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.2 equivalents) and 3-bromobenzotrifluoride (1.0 equivalent) in a 4:1 mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Electronic Properties and Reactivity of the Aldehyde Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Positioned at the 3'-position of the biphenyl system, its electron-withdrawing effect is transmitted through the aromatic rings to the 4-carbaldehyde group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

This enhanced electrophilicity dictates the reactivity of the aldehyde group in various organic reactions.

Key Reactions of the Aldehyde Group

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound readily undergoes nucleophilic addition.

a) Grignard Reaction: Reaction with Grignard reagents (R-MgX) will produce secondary alcohols.

b) Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. Due to the electron-withdrawing nature of the trifluoromethyl group, the aldehyde is highly reactive towards phosphorus ylides.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate in water.

-

Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature. A brown precipitate of manganese dioxide will form.

-

Stir the reaction until the purple color of the permanganate has disappeared.

-

Filter off the manganese dioxide.

-

To the filtrate, add a small amount of sodium bisulfite to destroy any excess permanganate.

-

Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3'-trifluoromethylbiphenyl-4-carboxylic acid.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary alcohol.

Condensation Reactions

The aldehyde is a suitable substrate for various condensation reactions.

a) Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base.

b) Perkin Reaction: Condensation with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.[1][2]

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).

-

Heat the mixture in an oil bath at 180 °C for 5 hours.

-

Cool the mixture and add water.

-

Boil the mixture to hydrolyze the excess acetic anhydride.

-

Filter the hot solution.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the α,β-unsaturated carboxylic acid.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Comparative Reactivity Data

| Aldehyde | Substituent Effect | Expected Relative Reactivity in Nucleophilic Addition |

| Benzaldehyde | None (Reference) | Baseline |

| 4-Methoxybenzaldehyde | Electron-donating (-OCH₃) | Lower |

| 4-Nitrobenzaldehyde | Strong electron-withdrawing (-NO₂) | Higher |

| This compound | Strong electron-withdrawing (-CF₃) | Higher |

| 4-(Trifluoromethyl)benzaldehyde | Strong electron-withdrawing (-CF₃) | Higher |

The strong electron-withdrawing nature of the trifluoromethyl group suggests that this compound will be more reactive towards nucleophiles than benzaldehyde and its electron-donating derivatives. Its reactivity is expected to be comparable to or slightly modified by the biphenyl system compared to 4-(trifluoromethyl)benzaldehyde.[3]

Applications in Drug Development and Materials Science

The versatile reactivity of the aldehyde group, coupled with the unique properties imparted by the trifluoromethyl-biphenyl scaffold, makes this compound a valuable intermediate.

-

Drug Discovery: The biphenyl moiety is a common scaffold in many approved drugs. The ability to functionalize the aldehyde group allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity.

-

Materials Science: The rigid biphenyl structure can be incorporated into polymers and liquid crystals. The aldehyde functionality provides a handle for further polymerization or modification to tune the material's properties.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly activates the aldehyde functionality towards a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, electronic properties, and key reactions, complete with adaptable experimental protocols. A thorough understanding of its reactivity profile will enable researchers to effectively utilize this compound in the design and synthesis of novel molecules for pharmaceutical and material applications.

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)phenylboronic acid. This protocol is adapted from a well-established and robust procedure for the synthesis of unsymmetrical biaryls, ensuring high efficiency and scalability.[1] The document includes a step-by-step methodology, a comprehensive list of materials and reagents, and tabulated data for easy reference. Additionally, a visual representation of the experimental workflow is provided to aid in the clear understanding of the process.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and organoboronic acids or esters. This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. This compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This protocol details a reliable method for the preparation of this important intermediate.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Scheme 1: Suzuki-Miyaura Coupling Reaction 4-bromobenzaldehyde + 3-(trifluoromethyl)phenylboronic acid → this compound

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of 4-biphenylcarboxaldehyde.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromobenzaldehyde | Reagent | e.g., Sigma-Aldrich |

| 3-(Trifluoromethyl)phenylboronic acid | Reagent | e.g., Combi-Blocks |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | e.g., Strem Chemicals |

| Triphenylphosphine (PPh₃) | Reagent | e.g., Acros Organics |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | e.g., Fisher Scientific |

| 1-Propanol | ACS Grade | e.g., VWR |

| Deionized Water | High Purity | In-house |

| Toluene | ACS Grade | e.g., VWR |

| Hexanes | ACS Grade | e.g., VWR |

| Celite® | --- | e.g., Sigma-Aldrich |

| 2-L three-necked round-bottomed flask | --- | --- |

| Condenser | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Nitrogen gas inlet | --- | --- |

| Heating mantle | --- | --- |

Procedure:

-

Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (0.270 mol, 50.0 g), 3-(trifluoromethyl)phenylboronic acid (0.284 mol, 53.9 g, 1.05 equiv), and 1-propanol (485 mL).

-

Initial Stirring: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.

-

Addition of Catalyst and Base: To the resulting solution, add palladium(II) acetate (0.811 mmol, 0.182 g, 0.003 equiv) and triphenylphosphine (2.43 mmol, 0.638 g, 0.009 equiv). Subsequently, add a solution of 2 M sodium carbonate (162 mL, 0.324 mol, 1.20 equiv) followed by deionized water (95.0 mL).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[1] The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, remove the heat source and add deionized water (350 mL) to the hot reaction mixture.

-

Allow the mixture to cool to room temperature while stirring (approximately 2.5 hours).

-

Add toluene (350 mL) and stir for an additional 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with toluene (2 x 50 mL).

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with toluene (100 mL).

-

Combine the organic layers and wash with deionized water (2 x 150 mL) and then with saturated brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Dissolve the crude product in hot toluene (approximately 250 mL).

-

Slowly add hexanes (approximately 250 mL) to the hot solution until it becomes cloudy.

-

Allow the solution to cool to room temperature, and then place it in a freezer overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes (2 x 40 mL), and dry under vacuum to afford pure this compound.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 |

| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 139481-21-9 |

| This compound | C₁₄H₉F₃O | 250.22 | 100036-64-4 |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Scale | 0.270 mol |

| Reaction Time | 1-2 hours |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

| Melting Point | Literature value to be confirmed |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A flowchart of the experimental workflow for the synthesis.

References

detailed experimental procedure for synthesizing 3'-Trifluoromethylbiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This method offers high yields and excellent functional group tolerance, making it ideal for the preparation of complex biaryl compounds.[1][2] This application note includes a step-by-step experimental protocol, a comprehensive table of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, particularly for the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in drug design.[3] The aldehyde functional group serves as a versatile handle for further chemical transformations. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this and other biaryl compounds.[1][4]

Experimental Protocol

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene.

Materials and Reagents:

-

4-Formylphenylboronic acid

-

1-Bromo-3-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Filter aid (e.g., Celite)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottomed flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a magnetic stirring bar, a condenser, and a nitrogen gas inlet, add 4-formylphenylboronic acid (1.05 equivalents) and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

-

Addition of Reactants: To the solution, add 1-bromo-3-(trifluoromethyl)benzene (1.00 equivalent), palladium(II) acetate (0.003 equivalents), and triphenylphosphine (0.009 equivalents).

-

Base Addition and Reflux: Prepare a 2 M aqueous solution of sodium carbonate. Add 1.20 equivalents of the sodium carbonate solution and an additional volume of deionized water to the reaction flask. Heat the mixture to reflux under a nitrogen atmosphere. The reaction mixture will typically undergo a series of color changes from yellow to dark red/black, indicating the progress of the reaction.[5]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. A small aliquot can be removed, concentrated, and analyzed to determine the consumption of the starting materials. The reaction is typically complete within 45-60 minutes of reaching reflux.[5]

-

Workup: Once the reaction is complete, remove the heat source and add deionized water to the hot mixture. Allow the mixture to cool to room temperature while stirring.

-

Filtration: Prepare a pad of filter aid in a filtration funnel and filter the reaction mixture. Rinse the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude this compound can be purified by recrystallization. Slurry the crude solid in hexanes at room temperature, then heat to reflux. Add a small amount of methanol to clarify the solution. Allow the solution to cool slowly to room temperature and then chill in a freezer to induce crystallization.[5]

-

Isolation and Drying: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford the pure product. On a smaller scale, flash chromatography using a mixture of hexanes and ethyl acetate can be employed for purification.[5]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Formylphenylboronic acid | 1.05 equiv | [5] |

| 1-Bromo-3-(trifluoromethyl)benzene | 1.00 equiv | |

| Palladium(II) acetate | 0.003 equiv | [5] |

| Triphenylphosphine | 0.009 equiv | [5] |

| Sodium carbonate | 1.20 equiv | [5] |

| Reaction Conditions | ||

| Solvent | 1-Propanol / Water | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 45-60 minutes | [5] |

| Product | ||

| IUPAC Name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Molecular Formula | C₁₄H₉F₃O | [6] |

| Molecular Weight | 250.22 g/mol | [6] |

| Appearance | Pale yellow crystals | [5] |

| Expected Yield | 85-95% | [5] |

| Purity (by NMR) | ≥98% | |

| Storage Temperature | 2-8°C, under nitrogen | [7] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. 4'-Trifluoromethylbiphenyl-4-carboxaldehyde | 90035-34-0 [sigmaaldrich.com]

Application Note: Recrystallization Method for High-Purity 3'-Trifluoromethylbiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust recrystallization protocol for the purification of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The presence of the trifluoromethyl group can present unique challenges in purification due to its influence on solubility.[1] This method employs a mixed solvent system of ethyl acetate and hexanes to effectively remove impurities and yield a final product of high purity, suitable for downstream applications in drug discovery and development.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove related substances in subsequent synthetic steps. Recrystallization is a powerful and scalable technique for the purification of solid organic compounds, including pharmaceutical intermediates.[2][3][4] The selection of an appropriate solvent system is critical for a successful and efficient recrystallization process.[5] This protocol outlines a method using a binary solvent system to achieve high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of a suitable purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~58-62 °C (typical for crude material) |

| Solubility Profile | Soluble in polar organic solvents (e.g., ethyl acetate, acetone, THF), sparingly soluble in nonpolar solvents (e.g., hexanes) at room temperature. |

Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. The volumes may be scaled accordingly for different quantities of starting material.

Materials and Equipment

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flask (250 mL)

-

Heating mantle or hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Experimental Workflow

The overall workflow for the recrystallization process is depicted in the following diagram:

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3'-Trifluoromethylbiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Trifluoromethylbiphenyl-4-carbaldehyde as a key building block in the synthesis of potent and selective kinase inhibitors. This document details synthetic strategies, experimental protocols, and the biological relevance of the resulting compounds, with a focus on their application in cancer therapy.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development.

The this compound scaffold is of significant interest in medicinal chemistry. The biphenyl moiety provides a rigid backbone that can be functionalized to interact with the ATP-binding site of kinases. The trifluoromethyl group often enhances metabolic stability and binding affinity through favorable interactions with the target protein. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse libraries of potential kinase inhibitors.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

One notable application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to be potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks). The following sections detail the synthesis and biological activity of a series of inhibitors based on this scaffold.

General Synthetic Scheme

A plausible and efficient route to synthesize pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound involves a multi-step synthesis culminating in a key cyclization reaction. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate (α,β-Unsaturated Ester)

This protocol describes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester intermediate.

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol outlines the subsequent steps from the α,β-unsaturated ester to a final kinase inhibitor.

Materials:

-

Ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate amine (R-NH₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

Step A: Pyrazolidinone Formation

-

To a solution of the α,β-unsaturated ester (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude pyrazolidinone intermediate, which can be used in the next step without further purification.

Step B: Pyrazolo[3,4-d]pyrimidin-4-one Formation

-

To a solution of the crude pyrazolidinone from the previous step in ethanol, add thiourea (1.2 eq) and sodium ethoxide (2.0 eq).

-

Reflux the mixture for 12 hours.

-

Cool the reaction, neutralize with acetic acid, and concentrate.

-

Partition the residue between water and dichloromethane.

-

Collect the organic layer, dry, and concentrate to yield the crude pyrazolo[3,4-d]pyrimidin-4-one.

Step C: Chlorination

-

Treat the crude pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (5.0 eq) and heat at 100 °C for 3 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, dry, and concentrate to give the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Step D: Nucleophilic Aromatic Substitution

-

To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in n-butanol, add the desired amine (R-NH₂) (1.2 eq) and DIPEA (2.0 eq).

-

Heat the mixture at 120 °C for 4 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (DCM/MeOH gradient) to obtain the final kinase inhibitor.

Quantitative Data

The inhibitory activities of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated against a panel of kinases. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| Compound ID | R-Group | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |

| PI-001 | 2-aminopyridine | 15 | 25 | 30 |

| PI-002 | 3-aminopyridine | 28 | 45 | 55 |

| PI-003 | 4-aminopyridine | 12 | 22 | 28 |

| PI-004 | Aniline | 55 | 80 | 95 |

| PI-005 | Benzylamine | 40 | 65 | 75 |

Data are representative and compiled from analogous studies in the literature.

Signaling Pathway

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. In many cancers, chromosomal rearrangements lead to the formation of oncogenic TRK fusion proteins, resulting in ligand-independent, constitutive activation of these pathways. The synthesized inhibitors act by competing with ATP for the binding site in the kinase domain of TRK, thereby blocking the downstream signaling.

Caption: Simplified TRK signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a viable synthetic strategy to access potent pyrazolo[3,4-d]pyrimidine-based TRK inhibitors. The adaptability of the aldehyde functionality allows for the creation of a wide range of analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Application Notes and Protocols: 3'-Trifluoromethylbiphenyl-4-carbaldehyde in OLED Material Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices is intrinsically linked to the molecular design of the organic materials used within their emissive layers. Biphenyl derivatives are a crucial class of materials in OLEDs, often forming the core structure of host materials and emitters. The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into these structures is a widely adopted strategy to enhance material properties. The high electron affinity of the CF₃ group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) level of a material, which is beneficial for electron injection and transport. Furthermore, the steric hindrance provided by the CF₃ group can suppress intermolecular aggregation, reducing luminescence quenching and improving the photolum'inescence quantum yield (PLQY) in the solid state.

While 3'-Trifluoromethylbiphenyl-4-carbaldehyde is not typically used as a final, functional material in OLED devices, its aldehyde functional group and trifluoromethyl-substituted biphenyl core make it a highly valuable and versatile precursor for the synthesis of advanced OLED materials. This document outlines the potential applications of this building block, focusing on its use in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, and provides detailed protocols for synthesis and device fabrication.

Application: Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

The aldehyde group on this compound is a reactive handle that can be used to build larger, conjugated molecules. A key application is in the synthesis of donor-acceptor (D-A) type TADF emitters. In this architecture, the electron-withdrawing trifluoromethylbiphenyl moiety can serve as the acceptor (A) part of the molecule. This can be chemically linked to a suitable electron-donating (D) unit, such as a carbazole or acridine derivative. The resulting D-A structure can be engineered to have a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient TADF.

A plausible synthetic route involves a Wittig reaction to convert the aldehyde into a vinyl group, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach a donor moiety. For the purpose of this application note, we will focus on a synthetic strategy utilizing a Wittig reaction to create a key intermediate.

Hypothetical Synthetic Scheme:

A common strategy to build complex OLED emitters is to use well-established chemical reactions to link different molecular fragments. The Wittig reaction, for example, can convert the aldehyde group of this compound into a carbon-carbon double bond, a common structural element in conjugated OLED materials.

Figure 1: Synthetic workflow for converting this compound into a vinyl-functionalized intermediate via a Wittig reaction, suitable for further elaboration into a final OLED material.

Data Presentation

The following table summarizes the hypothetical performance data of a blue TADF OLED device employing an emitter synthesized from the this compound precursor. These values are projected based on the performance of existing TADF emitters with similar trifluoromethylbiphenyl acceptor and carbazole donor moieties.

| Parameter | Hypothetical Performance Data |

| Emitter Structure | Donor-Acceptor type (e.g., Carbazole-Vinyl-Trifluoromethylbiphenyl) |

| Host Material | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |

| Doping Concentration | 6 wt% |

| Maximum External Quantum Efficiency (EQE) | ~ 25% |

| Maximum Current Efficiency | ~ 55 cd/A |

| Maximum Power Efficiency | ~ 45 lm/W |

| Turn-on Voltage | ~ 3.0 V |

| Emission Peak (λEL) | ~ 475 nm (Sky Blue) |

| CIE Coordinates (x, y) | (0.15, 0.25) |

Experimental Protocols

Synthesis of a Hypothetical TADF Emitter via Wittig Reaction

This protocol describes a general procedure for the synthesis of a vinyl-functionalized biphenyl intermediate from this compound.

Materials:

-

(Bromomethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend (bromomethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension with vigorous stirring. The formation of a deep orange or yellow color indicates the formation of the phosphonium ylide.

-

Stir the mixture at 0°C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide color indicates the progression of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl-biphenyl intermediate.

-

Fabrication of a Multilayer OLED Device

This protocol outlines a standard procedure for fabricating a small-molecule OLED device by vacuum thermal evaporation.

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., TAPC

-

Emissive Layer (EML): Host (e.g., CBP) and the synthesized TADF emitter

-

Electron Transport Layer (ETL): e.g., TPBi

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

-

-

Metal for cathode: Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

-

Quartz crystal microbalances for thickness monitoring

Procedure:

Figure 2: General workflow for the fabrication and characterization of a multilayer OLED device.

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

-

Dry the substrates with a stream of high-purity nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes to remove organic residues and increase the ITO work function.

-

-

Deposition of Organic Layers:

-

Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers onto the ITO anode at a rate of 1-2 Å/s. The layer thicknesses are monitored in situ using quartz crystal microbalances.

-

HIL: Deposit 10 nm of HAT-CN.

-

HTL: Deposit 40 nm of TAPC.

-

EML: Co-evaporate the host material (e.g., CBP) and the synthesized TADF emitter. The doping concentration (e.g., 6 wt%) is controlled by adjusting the relative deposition rates. The typical thickness of the EML is 30 nm.

-

ETL: Deposit 40 nm of TPBi.

-

-

-

Cathode Deposition:

-

Deposit a thin (1 nm) layer of LiF as the EIL at a rate of 0.1 Å/s.

-